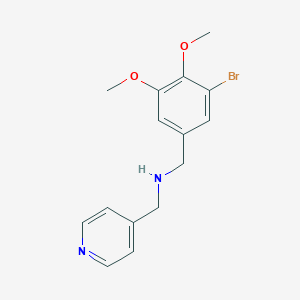![molecular formula C18H23N3O2S B276099 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B276099.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential use in scientific research. MTAPA is a thiazole derivative that has shown promise as a potential therapeutic agent due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the activation of certain immune cells. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide in laboratory experiments is its unique chemical structure, which may allow for the development of more specific and targeted therapies. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has shown promise as a potential therapeutic agent for the treatment of various diseases and conditions. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide. Some possible areas of interest include further investigation into its mechanism of action, as well as its potential use in the treatment of specific diseases and conditions. Additionally, research could be conducted to explore the development of new derivatives or analogs of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide with improved therapeutic properties. Overall, the study of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has the potential to lead to the development of new and innovative therapies for a variety of medical conditions.
Méthodes De Synthèse
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride and subsequent reaction with 4-methylpiperidine. Other methods involve the use of different starting materials and reagents, but all involve the formation of the thiazole ring and the piperidine moiety.
Applications De Recherche Scientifique
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases and conditions. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C18H23N3O2S |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2S/c1-13-7-9-21(10-8-13)11-17(22)20-18-19-16(12-24-18)14-3-5-15(23-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,22) |
Clé InChI |
RYOVECIUIRMBTC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)


![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B276050.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)
